molecular formula C14H23N5S B14159824 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine CAS No. 92431-51-1

6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine

Cat. No.: B14159824
CAS No.: 92431-51-1
M. Wt: 293.43 g/mol
InChI Key: OXCLSAYRVAGYJB-UHFFFAOYSA-N
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Description

6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is a chemical compound with the molecular formula C14H23N5S and a molecular weight of 293.43 g/mol It is characterized by the presence of a purine ring substituted with butylsulfanyl and 2-methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the butylsulfanyl group at the 6-position of the purine ring.

    Alkylation: The 9-position of the purine ring is alkylated with 2-methylbutyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

    Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Butylsulfanyl-9-(2-methylpropyl)purin-2-amine
  • 6-Butylsulfanyl-9-(2-ethylbutyl)purin-2-amine
  • 6-Butylsulfanyl-9-(2-methylpentyl)purin-2-amine

Uniqueness

6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

92431-51-1

Molecular Formula

C14H23N5S

Molecular Weight

293.43 g/mol

IUPAC Name

6-butylsulfanyl-9-(2-methylbutyl)purin-2-amine

InChI

InChI=1S/C14H23N5S/c1-4-6-7-20-13-11-12(17-14(15)18-13)19(9-16-11)8-10(3)5-2/h9-10H,4-8H2,1-3H3,(H2,15,17,18)

InChI Key

OXCLSAYRVAGYJB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC2=C1N=CN2CC(C)CC)N

Origin of Product

United States

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